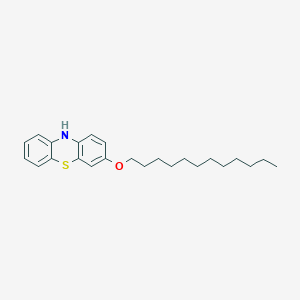![molecular formula C58H38 B14228398 9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene] CAS No. 828268-34-4](/img/structure/B14228398.png)
9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] is a complex organic compound known for its unique structural properties It consists of anthracene units linked through a phenylene bridge, with biphenyl groups attached to the anthracene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of biphenyl are coupled with halogenated anthracene derivatives in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene or biphenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Halogenated anthracene or biphenyl derivatives.
Aplicaciones Científicas De Investigación
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] in optoelectronic applications involves the absorption and emission of light. The compound’s unique structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in the device, facilitating the recombination of charge carriers and the emission of light.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9’-(1,4-Phenylene)bis(9H-carbazole)
- 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
- 2,2’-(((((anthracene-9,10-diylbis(4,1-phenylene))bis(methylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Uniqueness
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] stands out due to its unique combination of anthracene and biphenyl units, which provide enhanced photophysical properties compared to similar compounds. Its structure allows for efficient charge transport and light emission, making it particularly suitable for optoelectronic applications.
Propiedades
Número CAS |
828268-34-4 |
|---|---|
Fórmula molecular |
C58H38 |
Peso molecular |
734.9 g/mol |
Nombre IUPAC |
9-(2-phenylphenyl)-10-[4-[10-(2-phenylphenyl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C58H38/c1-3-19-39(20-4-1)43-23-7-9-25-45(43)57-51-31-15-11-27-47(51)55(48-28-12-16-32-52(48)57)41-35-37-42(38-36-41)56-49-29-13-17-33-53(49)58(54-34-18-14-30-50(54)56)46-26-10-8-24-44(46)40-21-5-2-6-22-40/h1-38H |
Clave InChI |
DBRGGDDFPJNENY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
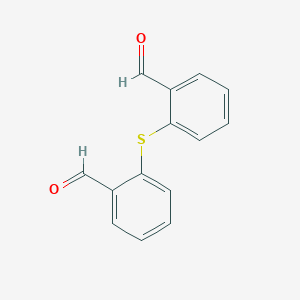
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
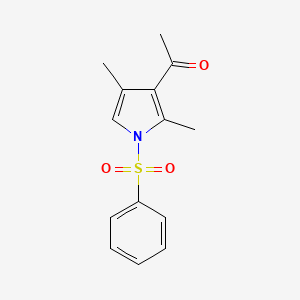
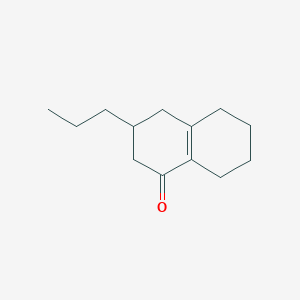
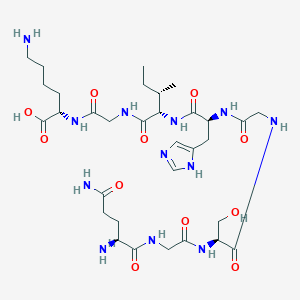
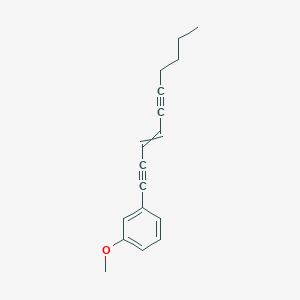
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
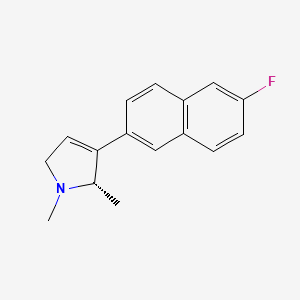
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
